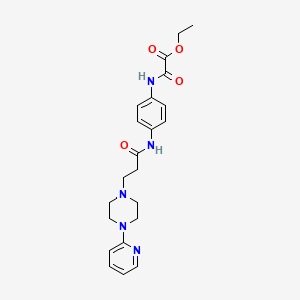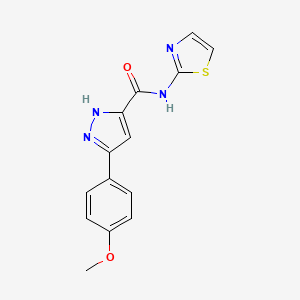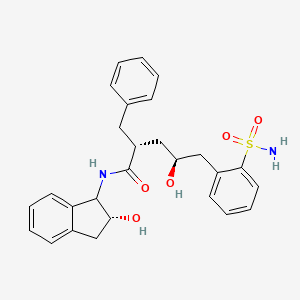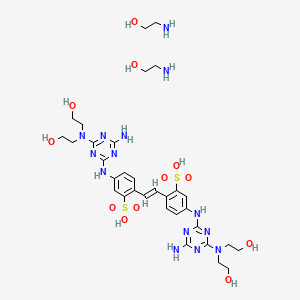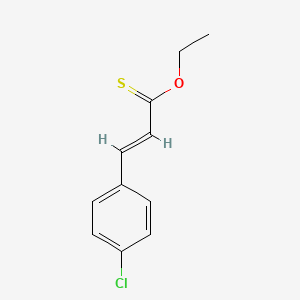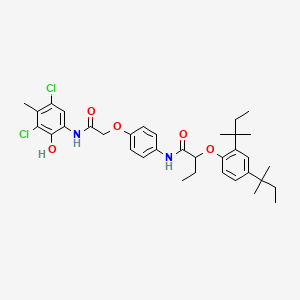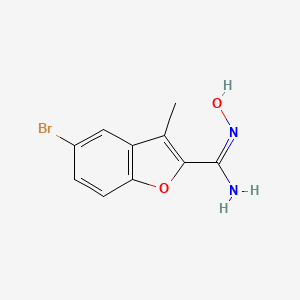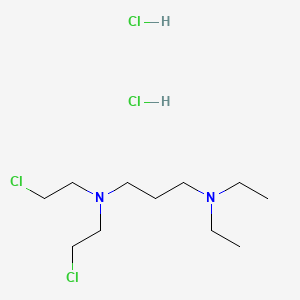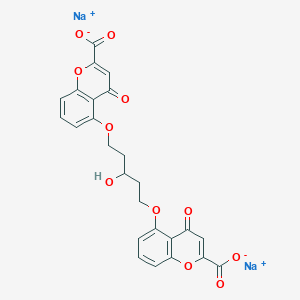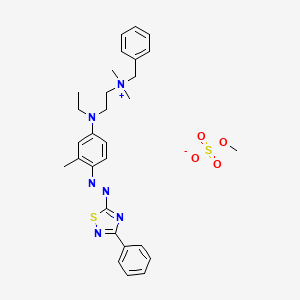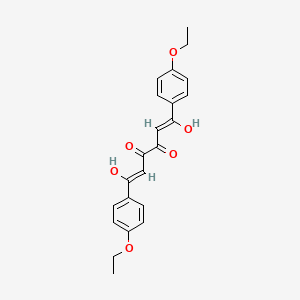
(Z,Z)-1,6-Bis(4-ethoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,Z)-1,6-Bis(4-Ethoxyphenyl)-3,4-Dihydroxy-2,4-Hexadiene-1,6-dion ist eine organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die zwei Ethoxyphenylgruppen und zwei Hydroxylgruppen an einem Hexadiene-Rückgrat umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (Z,Z)-1,6-Bis(4-Ethoxyphenyl)-3,4-Dihydroxy-2,4-Hexadiene-1,6-dion beinhaltet typischerweise die Reaktion von 4-Ethoxybenzaldehyd mit geeigneten Reagenzien unter kontrollierten Bedingungen. Eine gängige Methode umfasst die Verwendung einer basenkatalysierten Aldol-Kondensationsreaktion, gefolgt von einer Oxidation, um das gewünschte Produkt zu bilden. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Natriumhydroxid oder Kaliumhydroxid.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung von kontinuierlichen Strömungsreaktoren beinhalten, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Prozess würde typischerweise auf Kosteneffizienz und Effizienz optimiert werden, mit sorgfältiger Kontrolle der Reaktionsparameter wie Temperatur, Druck und Reaktionszeit.
Analyse Chemischer Reaktionen
Reaktionstypen
(Z,Z)-1,6-Bis(4-Ethoxyphenyl)-3,4-Dihydroxy-2,4-Hexadiene-1,6-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen können zu entsprechenden Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Verbindung kann zu Dihydroderivaten reduziert werden.
Substitution: Die Ethoxygruppen können durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden oft Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) verwendet.
Substitution: Reagenzien wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) können nukleophile Substitutionsreaktionen fördern.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Diketonen oder Dialdehyden.
Reduktion: Bildung von Dihydroxyderivaten.
Substitution: Bildung von Verbindungen mit verschiedenen funktionellen Gruppen, die die Ethoxygruppen ersetzen.
Wissenschaftliche Forschungsanwendungen
(Z,Z)-1,6-Bis(4-Ethoxyphenyl)-3,4-Dihydroxy-2,4-Hexadiene-1,6-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Vorläufer für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich entzündungshemmender und antioxidativer Eigenschaften.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen, insbesondere bei der Behandlung von Krankheiten, die mit oxidativem Stress einhergehen.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (Z,Z)-1,6-Bis(4-Ethoxyphenyl)-3,4-Dihydroxy-2,4-Hexadiene-1,6-dion beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Hydroxylgruppen der Verbindung können Wasserstoffbrückenbindungen mit aktiven Zentren von Enzymen bilden, was deren Aktivität möglicherweise hemmt. Darüber hinaus können die Ethoxyphenylgruppen mit hydrophoben Taschen in Proteinen interagieren und deren Funktion beeinflussen.
Wissenschaftliche Forschungsanwendungen
(Z,Z)-1,6-Bis(4-ethoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of (Z,Z)-1,6-Bis(4-ethoxyphenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ethoxyphenyl groups may interact with hydrophobic pockets in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1,6-Bis(4-Methoxyphenyl)-3,4-Dihydroxy-2,4-Hexadiene-1,6-dion
- 1,6-Bis(4-Chlorphenyl)-3,4-Dihydroxy-2,4-Hexadiene-1,6-dion
Einzigartigkeit
(Z,Z)-1,6-Bis(4-Ethoxyphenyl)-3,4-Dihydroxy-2,4-Hexadiene-1,6-dion ist einzigartig aufgrund des Vorhandenseins von Ethoxygruppen, die seine Löslichkeit, Reaktivität und Wechselwirkung mit biologischen Zielstrukturen beeinflussen können. Im Vergleich zu ähnlichen Verbindungen mit unterschiedlichen Substituenten kann es unterschiedliche chemische und biologische Eigenschaften aufweisen, was es für spezifische Anwendungen wertvoll macht.
Eigenschaften
CAS-Nummer |
139266-63-0 |
|---|---|
Molekularformel |
C22H22O6 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
(1Z,5Z)-1,6-bis(4-ethoxyphenyl)-1,6-dihydroxyhexa-1,5-diene-3,4-dione |
InChI |
InChI=1S/C22H22O6/c1-3-27-17-9-5-15(6-10-17)19(23)13-21(25)22(26)14-20(24)16-7-11-18(12-8-16)28-4-2/h5-14,23-24H,3-4H2,1-2H3/b19-13-,20-14- |
InChI-Schlüssel |
MDZZJQYUXVWMFC-AXPXABNXSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C(=C/C(=O)C(=O)/C=C(\O)/C2=CC=C(C=C2)OCC)/O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=CC(=O)C(=O)C=C(C2=CC=C(C=C2)OCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


